tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H20IN3O2. It is characterized by the presence of a tert-butyl ester group, an iodinated pyrazole ring, and a piperazine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a base.
Coupling with Piperazine: The iodinated pyrazole is coupled with piperazine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the tert-Butyl Ester Group: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodinated pyrazole ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the piperazine moiety.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodinated pyrazole acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction Products: Reduced forms of the pyrazole or piperazine rings.
Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its iodinated pyrazole ring makes it a valuable substrate for various cross-coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The piperazine moiety is a common feature in many biologically active compounds, and the presence of the iodinated pyrazole ring can enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds containing piperazine and pyrazole rings are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where its unique structural features can impart desirable properties like enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the iodinated pyrazole ring can bind to enzymes or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-fluoro-1H-pyrazol-1-yl)piperazine-1-carboxylate
Uniqueness
Compared to its analogs, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, or fluorine can enhance interactions with biological targets and facilitate certain types of chemical reactions, such as cross-coupling.
Properties
IUPAC Name |
tert-butyl 4-(4-iodopyrazol-1-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4O2/c1-12(2,3)19-11(18)15-4-6-16(7-5-15)17-9-10(13)8-14-17/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBTKMKJDNSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)N2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718781 | |
Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260771-95-6 | |
Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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